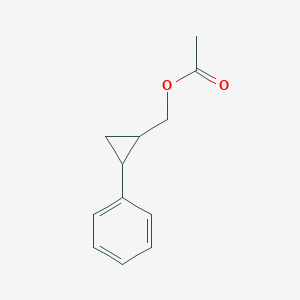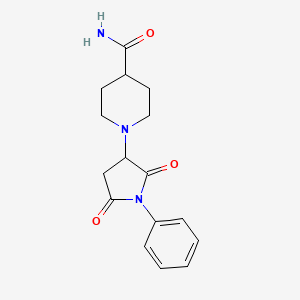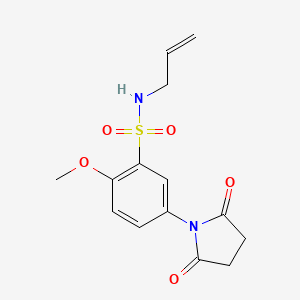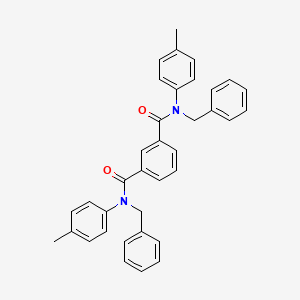
(2-phenylcyclopropyl)methyl acetate
Vue d'ensemble
Description
(2-phenylcyclopropyl)methyl acetate, also known as PCMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyclopropyl-containing compounds, which have been found to possess unique biological properties. The synthesis method of PCMA involves the reaction of cyclopropylmethyl magnesium bromide with benzophenone followed by acetylation with acetic anhydride.
Applications De Recherche Scientifique
Cycloaddition Reactions
- A study explored the synthesis of 1-acyl- or 1-cyano-1-(methylthio)-2-vinylcyclopropanes, indicating the potential use of (2-phenylcyclopropyl)methyl acetate in cycloaddition reactions (Ishibashi et al., 1986).
Retention of Configuration
- Research on 2-phenylcyclopropyl bromides with potassium acetate suggested a novel mechanistic role for the acetate ion, useful in understanding stereochemical retention in chemical reactions (Buchanan & McComas, 1981).
Building Blocks for Synthesis
- A paper described the synthesis of 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides from methyl (styrylsulfonyl)acetate, showcasing the compound's role in building various chemical structures (Takahashi & Yuda, 1996).
Stereoselective Synthesis
- The stereoselective synthesis of (2-phenylcyclopropyl)methylidene acetals was discussed, highlighting its application in creating chiral auxiliary compounds (Vega-Pérez et al., 2008).
Organic Synthesis
- A study detailed the preparation of cyclopropylideneacetates, indicating the utility of this compound in multifunctional organic synthesis (Limbach, Dalai & Meijere, 2004).
Reaction Mechanisms
- Research on the isomerization of 3-methyl-2-phenylcycloprop-2-ene-1-carboxylic acid and subsequent reactions offered insights into complex organic reaction mechanisms (Molchanov et al., 2013).
Propriétés
IUPAC Name |
(2-phenylcyclopropyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)14-8-11-7-12(11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRPHCOIPZNJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B4969859.png)
![N-[4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4969867.png)

![5-bromo-N-[(5-nitro-2-furyl)methylene]-2-pyridinamine](/img/structure/B4969904.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4969909.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4969922.png)

![3,4-dimethyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969950.png)